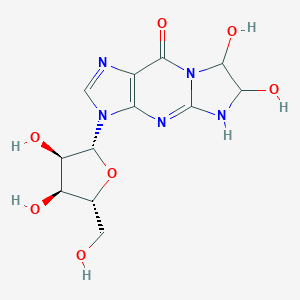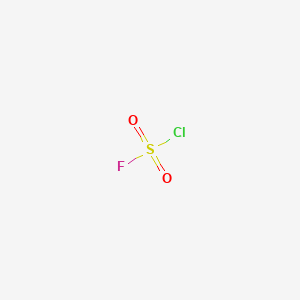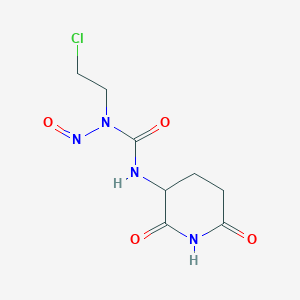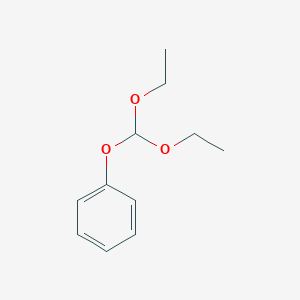
蛋氨酸亮氨酸
描述
“Met-Leu” is a dipeptide composed of the amino acids methionine and leucine . It’s known to act as an inflammatory agent and activates polymorphonuclear leukocytes (PMNs) without the formation of 5-hydroxyicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4) .
Synthesis Analysis
The synthesis of Met-Leu involves complex biochemical processes. For instance, one study found that Met-Leu stimulated the synthesis of 5-hydroxy-eicosatetraenoic acid (HETE) and leukotriene B4 (LTB4), which was rapidly metabolized into 20-OH-LTB4 and 20-COOH-LTB4 .
Molecular Structure Analysis
The molecular formula of Met-Leu is C11H22N2O3S . It has a molecular weight of 262.37 g/mol . The InChI representation of Met-Leu is InChI=1S/C11H22N2O3S/c1-7(2)6-9(11(15)16)13-10(14)8(12)4-5-17-3/h7-9H,4-6,12H2,1-3H3, (H,13,14) (H,15,16) .
Chemical Reactions Analysis
The chemical reactions involving Met-Leu are complex and can involve various biochemical pathways. For instance, one study found that Met-Leu’s effects on neutrophils and the inhibition of adenylate cyclase are inhibited by pertussis toxin .
Physical And Chemical Properties Analysis
Met-Leu has several physical and chemical properties that are important for its function. For instance, it has a molecular weight of 262.37 g/mol, and its structure includes various functional groups that contribute to its biological activity .
科学研究应用
Senescence Prevention in Skeletal Muscle Cells
A study has shown that a combination of metformin and leucine (MET+LEU) can prevent cellular senescence and proteostasis disruption in muscle cells . This has implications for aging research, particularly in maintaining muscle function and structure during periods of disuse atrophy, commonly seen in elderly populations.
Enhancement of Enzyme Stability
Met/Leu substitutions have been studied for their effect on the stability of NAD±dependent formate dehydrogenases from cotton (Gossypium hirsutum). These enzymes are crucial for industrial applications, and the substitutions can lead to increased catalytic efficiency and thermal stability .
Cancer Treatment and Diagnosis
Methionine, due to its unique structural characteristics, has applications in cancer treatment and diagnosis. The disordered metabolic state of tumor cells can be exploited using methionine-based systems for therapeutic and diagnostic purposes .
Protein Synthesis in Dairy Cows
Research involving MRCKα, a protein kinase, has shown that methionine and leucine can stimulate β-casein synthesis in bovine mammary epithelial cells. This has potential applications in improving milk production and quality in dairy cows .
Oxidative Stress Response in Plants
The response of NAD±dependent formate dehydrogenase against temperature and H2O2 is critical in understanding plant defense mechanisms against oxidative stress. Met/Leu substitutions can increase the enzyme’s stability under such stress conditions, which is vital for plant health and resilience .
Biocatalysis in Industrial Applications
The cumulative effect of methionine mutations on the stability of enzymes has been noted, particularly in the context of industrial biocatalysis. Mutant enzymes with Met/Leu substitutions show robustness potentially suitable for various industrial processes .
作用机制
Target of Action
The primary targets of Met-Leu are the PDE5A and PRKAB1 . PDE5A, or phosphodiesterase-5A, is an enzyme that plays a crucial role in regulating intracellular concentrations of cyclic guanosine monophosphate (cGMP). PRKAB1, or AMP-activated protein kinase subunit beta-1, is a component of the AMP-activated protein kinase (AMPK) system, which plays a key role in regulating cellular energy homeostasis .
Mode of Action
Met-Leu acts as a PDE5A inhibitor and a PRKAB1 activator . By inhibiting PDE5A, Met-Leu prevents the breakdown of cGMP, leading to increased cGMP levels. This can result in various physiological effects, including vasodilation and increased blood flow. As a PRKAB1 activator, Met-Leu stimulates the AMPK system, promoting energy production and utilization .
Biochemical Pathways
Met-Leu affects several biochemical pathways. It has been found to activate the AMPK/Sirt1 pathway , which plays a crucial role in energy metabolism and insulin sensitivity . Additionally, Met-Leu is involved in the biosynthesis of Leu and Met and the Met chain elongation cycle for glucosinolate formation .
Pharmacokinetics
Studies have shown that met-leu has arapid absorption and elimination rate
Result of Action
Met-Leu has been found to have several molecular and cellular effects. It can increase insulin sensitivity in skeletal muscle and stimulate glucose and lipid metabolism . Additionally, it has been shown to prevent cellular senescence and proteostasis disruption induced by myotube atrophy .
Action Environment
The action of Met-Leu can be influenced by various environmental factors. For instance, the presence of other compounds, such as sildenafil, can enhance the effects of Met-Leu . Additionally, the physiological state of the organism, such as age and metabolic status, can also affect the action, efficacy, and stability of Met-Leu .
未来方向
Research on Met-Leu and related compounds is ongoing, and future directions could include further investigation into their biochemical mechanisms of action and potential therapeutic applications. For example, one study found that a combination of Metformin and leucine prevented cellular senescence and proteostasis disruption, suggesting potential future applications in the treatment of age-related diseases .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-7(2)6-9(11(15)16)13-10(14)8(12)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOUVYGPDSARIS-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methionylleucine | |
CAS RN |
14486-16-9 | |
| Record name | L-Methionyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14486-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does fMet-Leu-Phe interact with neutrophils?
A1: fMet-Leu-Phe binds to specific receptors on the surface of neutrophils, known as formyl peptide receptors (FPRs). [, , , , , ] This binding initiates a cascade of intracellular signaling events, including calcium mobilization, phosphoinositide breakdown, and activation of protein kinase C. [, , , ]
Q2: What are the downstream effects of fMet-Leu-Phe binding to its receptor?
A2: fMet-Leu-Phe binding triggers several key neutrophil functions essential for immune response:
- Chemotaxis: The directed migration of neutrophils towards the source of the fMet-Leu-Phe gradient. [, , , , , , ]
- Superoxide Generation: The production of reactive oxygen species (ROS) like superoxide anions, contributing to the destruction of pathogens. [, , , , , , ]
- Degranulation: The release of enzymes and antimicrobial peptides from neutrophil granules, enhancing the inflammatory response. [, , , , ]
- Aggregation: The clumping together of neutrophils, potentially aiding in the containment of infection. [, , ]
Q3: What is the molecular formula and weight of fMet-Leu-Phe?
A3: The molecular formula of fMet-Leu-Phe is C21H31N3O5S, and its molecular weight is 425.55 g/mol.
Q4: Is there spectroscopic data available for fMet-Leu-Phe?
A5: While the provided research primarily focuses on the biological activity of fMet-Leu-Phe, studies have utilized techniques like fluorescence spectroscopy to analyze the size of the receptor binding pocket and the interaction of fMet-Leu-Phe analogs with the receptor. [] Further investigation into spectroscopic databases would be required for comprehensive data.
Q5: How do structural modifications of fMet-Leu-Phe affect its activity?
A5: Studies using various fMet-Leu-Phe analogs have revealed crucial structural requirements for receptor binding and activity:
- N-Formyl Group: The N-formyl group is essential for optimal binding and activity. []
- Amino Acid Side Chains: Modifications at the methionine, leucine, and phenylalanine positions can significantly impact receptor binding affinity and downstream signaling. [, ]
- C-Terminus: Changes at the carboxyl terminus of phenylalanine and beyond can influence the specificity and activity of the peptide. []
Q6: Are there any formulation strategies to improve its stability or bioavailability?
A6: While not explicitly discussed in the provided papers, potential formulation strategies for peptides like fMet-Leu-Phe could involve:
Q7: What in vitro models are used to study fMet-Leu-Phe activity?
A9: Researchers commonly use isolated neutrophils, neutrophil-like cell lines (e.g., HL-60 cells), and endothelial cell cultures to investigate the effects of fMet-Leu-Phe on various cellular functions. [, , , , , , ]
Q8: Are there any animal models used to study fMet-Leu-Phe in vivo?
A10: Yes, rabbit models have been employed to study the role of fMet-Leu-Phe in inflammatory responses, particularly in skin and lung tissues. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)











